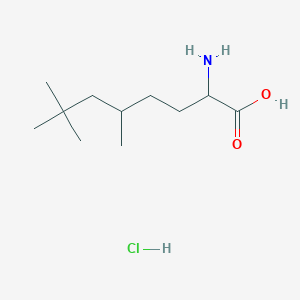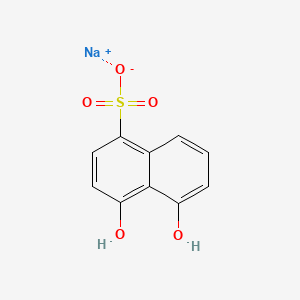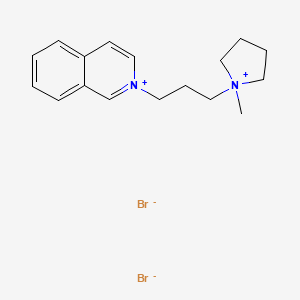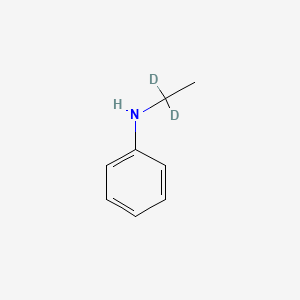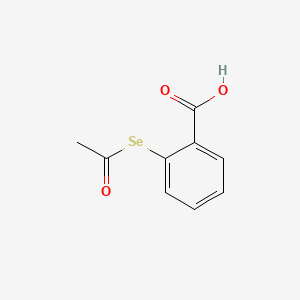
Selenoaspirine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Selenoaspirine, also known as 2-acetylselenobenzoic acid, is a selenium-containing derivative of acetylsalicylic acid (aspirin). This compound is of interest due to its potential therapeutic applications, particularly in the fields of medicine and biochemistry. The incorporation of selenium into the molecular structure of aspirin aims to enhance its pharmacological properties, leveraging the unique biological activities of selenium.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of selenoaspirine typically involves the acetylation of selenosalicylic acid. The process can be summarized as follows:
Starting Material: Selenosalicylic acid is used as the starting material.
Acetylation: The selenosalicylic acid undergoes acetylation using acetic anhydride in the presence of a catalyst such as phosphoric acid.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures around 60-70°C for several hours.
Purification: The resulting this compound is purified through recrystallization from an appropriate solvent, such as ethanol or water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of selenosalicylic acid and acetic anhydride are used.
Continuous Flow Reactors: The reaction is often conducted in continuous flow reactors to ensure consistent product quality and yield.
Purification and Quality Control: The product is purified using industrial-scale recrystallization and subjected to rigorous quality control measures to ensure purity and consistency.
化学反応の分析
Types of Reactions
Selenoaspirine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form selenoxide derivatives.
Reduction: It can be reduced to form selenol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions, typically at room temperature.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
科学的研究の応用
Selenoaspirine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: Studied for its antioxidant properties and potential to modulate biological pathways involving selenium.
Medicine: Investigated for its anti-inflammatory, anticancer, and cardioprotective properties. Selenium’s role in reducing oxidative stress and enhancing immune function makes this compound a promising candidate for therapeutic applications.
Industry: Potential use in the development of novel pharmaceuticals and nutraceuticals.
作用機序
Selenoaspirine exerts its effects through several mechanisms:
Inhibition of Cyclooxygenase (COX): Similar to aspirin, this compound inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins.
Antioxidant Activity: Selenium in this compound contributes to its antioxidant properties, scavenging free radicals and reducing oxidative stress.
Modulation of Selenoproteins: this compound may influence the activity of selenoproteins, which play crucial roles in cellular redox homeostasis and immune function.
類似化合物との比較
Similar Compounds
Aspirin (Acetylsalicylic Acid): The parent compound of selenoaspirine, known for its anti-inflammatory and antiplatelet effects.
Selenomethionine: An organic selenium compound with antioxidant properties.
Uniqueness of this compound
This compound combines the therapeutic benefits of aspirin with the unique properties of selenium. This dual functionality enhances its potential as a therapeutic agent, offering both anti-inflammatory and antioxidant effects. The presence of selenium may also provide additional benefits in modulating immune function and reducing the risk of certain cancers.
特性
CAS番号 |
66472-85-3 |
|---|---|
分子式 |
C9H8O3Se |
分子量 |
243.13 g/mol |
IUPAC名 |
2-acetylselanylbenzoic acid |
InChI |
InChI=1S/C9H8O3Se/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12) |
InChIキー |
DPMXBHNNOATSAP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)[Se]C1=CC=CC=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B13769072.png)
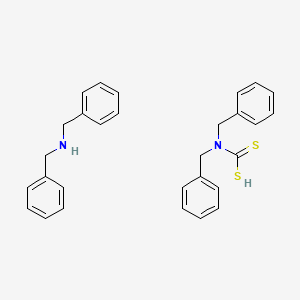
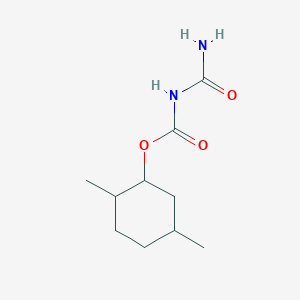

![2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B13769106.png)

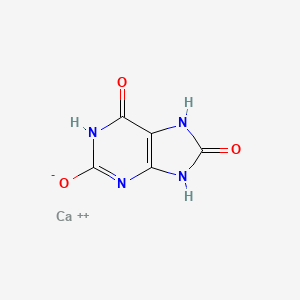

![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester](/img/structure/B13769115.png)
